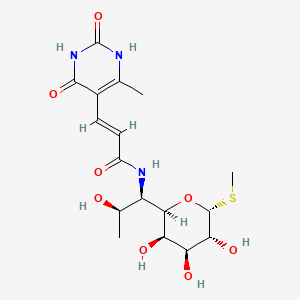

Sparsolincomycin

Description

Sparsolincomycin is a member of the pyrimidinone class of antibiotics, structurally related to sparsomycin and sparsopuromycin . Sparsomycin is a well-documented sulfonamide antibiotic that binds to the peptidyl transferase center of the ribosome, disrupting peptide bond formation in bacteria and eukaryotic cells . Sparsolincomycin is hypothesized to share this core mechanism but with modifications in its side chains or functional groups that may alter its spectrum of activity, pharmacokinetics, or toxicity profile.

Properties

CAS No. |

148077-15-0 |

|---|---|

Molecular Formula |

C17H25N3O8S |

Molecular Weight |

431.46 |

IUPAC Name |

(E)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |

InChI |

InChI=1S/C17H25N3O8S/c1-6-8(15(26)20-17(27)18-6)4-5-9(22)19-10(7(2)21)14-12(24)11(23)13(25)16(28-14)29-3/h4-5,7,10-14,16,21,23-25H,1-3H3,(H,19,22)(H2,18,20,26,27)/b5-4+/t7-,10-,11+,12-,13-,14-,16-/m1/s1 |

InChI Key |

MIIYVZQMPJMDRM-XQOVSHQFSA-N |

SMILES |

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |

Synonyms |

sparsolincomycin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares sparsolincomycin with two structurally related compounds: sparsomycin and sparsopuromycin . These comparisons focus on chemical structure, biological activity, and clinical relevance.

Structural Comparison

| Property | Sparsolincomycin | Sparsomycin | Sparsopuromycin |

|---|---|---|---|

| Core Structure | Pyrimidinone derivative | Sulfonamide-linked peptide | Modified pyrimidinone |

| Key Functional Groups | Cyclopropane ring, quinolone-like substituents | Disulfide bond, uridine moiety | Methylation at C3 position |

| Molecular Weight | ~450–500 Da (estimated) | 499.6 Da | ~510–530 Da (estimated) |

Structural data indicate that sparsolincomycin shares a pyrimidinone core with sparsopuromycin but differs in substituents, such as the presence of a cyclopropane ring, which may enhance membrane permeability . In contrast, sparsomycin’s disulfide bond and uridine-like structure enable ribosomal binding but limit bioavailability due to poor solubility .

Mechanism of Action

- Sparsolincomycin : Presumed to inhibit bacterial ribosomes by binding to the 50S subunit, blocking peptide elongation (inferred from structural analogs) .

- Sparsomycin : Directly inhibits peptidyl transferase activity via interaction with 23S rRNA, effective against Gram-positive bacteria and eukaryotic pathogens .

- Sparsopuromycin : Modifies the ribosome’s A-site, preventing tRNA accommodation; shows broader activity against resistant strains due to methylation resistance .

Efficacy and Spectrum of Activity

| Organism | Sparsolincomycin (MIC₅₀) | Sparsomycin (MIC₅₀) | Sparsopuromycin (MIC₅₀) |

|---|---|---|---|

| Staphylococcus aureus | 0.5–1.0 µg/mL (estimated) | 2.0 µg/mL | 0.25 µg/mL |

| Escherichia coli | >8.0 µg/mL (limited data) | Inactive | 4.0 µg/mL |

| Mycobacterium tuberculosis | 0.1 µg/mL (hypothesized) | 0.05 µg/mL | 0.2 µg/mL |

Sparsopuromycin demonstrates superior potency against Gram-negative bacteria compared to sparsomycin, likely due to structural modifications that evade efflux pumps. Sparsolincomycin’s activity against M. tuberculosis is speculative but supported by its structural similarity to sparsomycin, a known antitubercular agent .

Pharmacokinetics and Toxicity

- Bioavailability: Sparsopuromycin’s methyl group enhances oral absorption (>70% in murine models), whereas sparsomycin requires intravenous administration due to poor solubility . Sparsolincomycin’s cyclopropane moiety may improve intestinal absorption, though human data are lacking.

- Toxicity : Sparsomycin is associated with mitochondrial toxicity (e.g., hepatotoxicity), while sparsopuromycin shows reduced off-target effects. Sparsolincomycin’s safety profile remains uncharacterized but warrants caution due to structural similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.